(R)-1-(4-Chlorophenyl)propan-1-amine
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Overview
Description
®-1-(4-Chlorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-1-phenylpropan-1-amine.
Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the para position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(4-Chlorophenyl)propan-1-amine.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Chlorophenyl)propan-1-amine may involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
®-1-(4-Chlorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Chlorophenyl)propan-1-amine
- 1-(4-Chlorophenyl)propan-2-amine
- 1-(4-Bromophenyl)propan-1-amine
Uniqueness
®-1-(4-Chlorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the chlorophenyl group. This configuration can result in different biological activities and chemical reactivity compared to its enantiomer (S)-1-(4-Chlorophenyl)propan-1-amine or other similar compounds with different substituents.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
InChI Key |
JAVXFKQNRRUYMG-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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